alpha-Kolomiktriose
Description
Alpha-Kolomiktriose is a trisaccharide first isolated from the roots of Actinidia kolomikta (Rupr. et Maxim.) Planch. in 1992 . Its structure was elucidated as 2,3-di-O-β-D-galactopyranosyl-α-D-galactopyranose through comprehensive spectral analysis, including $^{13}\text{C}$ NMR, $^{1}\text{H}$ NMR, IR, and EI-MS . This compound features a central α-D-galactopyranose unit with two β-D-galactopyranosyl substituents at the 2- and 3-positions (Figure 1). Such a unique linkage pattern distinguishes it from other galactose-containing oligosaccharides.
Properties
CAS No. |
145265-22-1 |
|---|---|
Molecular Formula |
C18H32O16 |
Molecular Weight |
504.4 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)10(25)13(28)16(30-4)33-15-12(27)9(24)6(3-21)32-18(15)34-17-14(29)11(26)8(23)5(2-20)31-17/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9+,10+,11+,12+,13-,14-,15-,16+,17+,18-/m1/s1 |
InChI Key |
ZZQBFMYCMRVZFG-NJYLIVSUSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O)O |
Other CAS No. |
145265-22-1 |
Synonyms |
alpha-kolomiktriose |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Alpha-Kolomiktriose belongs to the trisaccharide class, sharing functional and structural similarities with other galactooligosaccharides. Below is a detailed comparison with two functionally and structurally related compounds: raffinose and stachyose.
Table 1: Structural and Functional Comparison of this compound with Raffinose and Stachyose
Key Structural Differences
Linkage Configuration: this compound contains β-(1→2) and β-(1→3) linkages, whereas raffinose and stachyose predominantly feature α-(1→6) linkages. This difference impacts their three-dimensional conformations and interactions with enzymes like α-galactosidases . The central α-D-galactose in this compound contrasts with the α-D-glucose core in raffinose and stachyose, affecting solubility and metabolic pathways .
Biological Context: While raffinose and stachyose are well-documented as prebiotics and carbon reserves in plants, this compound’s role is speculative.
Analytical Challenges: this compound’s β-linkages complicate enzymatic hydrolysis, requiring specialized β-galactosidases for degradation. In contrast, raffinose and stachyose are more readily hydrolyzed by common α-galactosidases . Recent advancements in NMR and MS methodologies (e.g., high-resolution $^{13}\text{C}$ NMR) have improved the differentiation of such structurally similar trisaccharides .
Functional Implications
- Prebiotic Potential: Unlike raffinose and stachyose, this compound’s β-linkages may resist human digestive enzymes, enabling selective fermentation by gut microbiota—a trait advantageous for targeted prebiotic development.
- Phytochemical Significance : The compound’s presence in Actinidia kolomikta aligns with the plant’s medicinal uses, suggesting roles in antioxidant or anti-inflammatory pathways warranting further study .
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